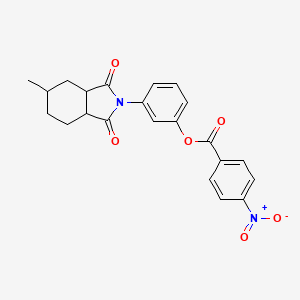![molecular formula C32H23NO4 B4007520 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 4-methylbenzoate](/img/structure/B4007520.png)
3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 4-methylbenzoate
Overview
Description
Synthesis Analysis
The synthesis of macrocyclic and heterocyclic compounds similar to the subject chemical often involves intricate chemical reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of macroheterocyclic analogs of dibenzocrown ethers and related compounds involves condensation of diamines and dichlorides under high dilution conditions, followed by reduction to yield the desired macrocyclic ethers (Formanovskii & Mikhura, 1990).
Molecular Structure Analysis
The molecular structure of compounds with complex frameworks is often elucidated using single-crystal X-ray diffraction. This technique provides detailed information on the molecular conformation, bond lengths, angles, and overall geometry. For example, the crystal structure of a related compound, 4,6-dimethyl-9-phenyl-8,12-dioxa-4,6-diazatetracyclo [8.8.0.02,7.013,18] octadeca-2(7),13,15,17-tetraene-3,5,11-trione 2-ethoxyphenyl (2E)-but-2-enoate, was determined, revealing its monoclinic space group and molecular dimensions, highlighting the utility of X-ray diffraction in understanding complex molecular structures (Ganapathy et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their molecular structure, with specific functional groups undergoing particular reactions. The study on the chemical conversions of 8,18-disubstituted derivatives of 6,16-diphenyl-1,2,3,11,12,13-hexahydrodibenzo[g,o]-4,14-dioxa-1,5,11,15-tetraazacyclohexadecine-2,12-diones revealed various reactions, including interaction with N-nucleophiles, acidic and alkaline hydrolysis, and methylation, illustrating the diverse chemical behavior of complex molecules (Kulikov et al., 2003).
Scientific Research Applications
Synthesis and Characterization
Research on macrocyclic polyether derivatives has led to the synthesis of compounds with potential applications in chemical sensors or molecular recognition. For example, derivatives of dibenzo-18-crown-6 containing specific substituents have been synthesized, showcasing the versatility of organic synthesis in creating complex molecules with potential utility in various scientific fields (Ostrovskii et al., 2016).
The development of heterospirocyclic compounds as synthons for heterocyclic α-amino acids demonstrates the importance of organic synthesis in creating building blocks for more complex molecular architectures, with implications for drug development and biochemistry (Strässler, Linden, & Heimgartner, 1997).
Nickel(II) complexes with a mixed-donor macrocyclic Schiff base ligand were synthesized and characterized, highlighting the role of coordination chemistry in the development of materials with potential catalytic, magnetic, or optical properties (Khandar et al., 2007).
Potential Applications
The synthesis and evaluation of azo prodrugs for ulcerative colitis treatment underline the significance of medicinal chemistry in addressing healthcare challenges by designing targeted therapeutic agents (Jilani, Shomaf, & Alzoubi, 2013).
Research on diastereoisomeric forms of carboxamides offers insights into the structural basis of biological activity, which is crucial for the rational design of drugs with improved efficacy and safety profiles (Acosta Quintero et al., 2016).
properties
IUPAC Name |
[3-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23NO4/c1-18-13-15-19(16-14-18)32(36)37-21-8-6-7-20(17-21)33-30(34)28-26-22-9-2-3-10-23(22)27(29(28)31(33)35)25-12-5-4-11-24(25)26/h2-17,26-29H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVOBEPZNSXQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007444.png)
![6-[(5-bromo-2-furyl)methylene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4007451.png)


![N-(5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4007485.png)

![phenyl 2-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoyl]oxy}benzoate](/img/structure/B4007497.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4007505.png)
![5-oxo-1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B4007509.png)

![N-[2-(2-ethylphenoxy)ethyl]-N-methyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4007524.png)
![N-cycloheptyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide](/img/structure/B4007532.png)
![4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime](/img/structure/B4007553.png)
![3-benzyl-1-[3-(1H-imidazol-1-yl)propyl]-2,5-pyrrolidinedione oxalate](/img/structure/B4007563.png)